molecular formula C11H19BO2S B2839559 4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane CAS No. 2246918-94-3

4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane

Cat. No.: B2839559
CAS No.: 2246918-94-3
M. Wt: 226.14
InChI Key: RIUHLEQILODDFB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H19BO2S and its molecular weight is 226.14. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane is involved in the synthesis of various boronic acid derivatives which are pivotal in organic synthesis and medicinal chemistry. For instance, Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases, showcasing their potential in drug development. The compounds displayed no S–B coordination and only weak N–B coordination, highlighting their unique chemical properties (Spencer et al., 2002).

Polymerization and Material Science

In material science, the compound finds application in the polymerization process to synthesize polymers with specific properties. Yokoyama et al. (2007) investigated palladium-catalyzed polycondensation via Suzuki−Miyaura coupling reaction, which yielded well-defined polyfluorenes with narrow molecular weight distributions. This demonstrates the role of boronic esters in facilitating precise polymerization processes, essential for developing advanced materials (Yokoyama et al., 2007).

Catalysis and Reaction Mechanisms

The compound is also instrumental in catalysis, providing insights into reaction mechanisms and enhancing reaction efficiencies. For example, Chang et al. (2005) detailed a palladium-catalyzed, highly regio- and stereoselective synthesis of various 2-silylallylboronates from allenes, catalyzed by palladium complexes. This method underscores the versatility of boronic esters in catalyzing reactions with high selectivity, crucial for synthetic chemistry (Chang et al., 2005).

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2S/c1-10(2)11(3,4)14-12(13-10)7-9-5-6-15-8-9/h7H,5-6,8H2,1-4H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUHLEQILODDFB-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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